1-(tert-Butoxycarbonyl)-L-histidine
Overview
Description
1-(tert-Butoxycarbonyl)-L-histidine is a derivative of the amino acid histidine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis processes to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-Butoxycarbonyl)-L-histidine can be synthesized by reacting L-histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous solution or in a solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-L-histidine undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Aluminum chloride or trimethylsilyl iodide followed by methanolysis.
Major Products Formed
Scientific Research Applications
1-(tert-Butoxycarbonyl)-L-histidine is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a protected amino acid in peptide synthesis and other organic synthesis processes.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-L-histidine involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-L-lysine: Another Boc-protected amino acid used in peptide synthesis.
1-(tert-Butoxycarbonyl)-L-arginine: Similar to 1-(tert-Butoxycarbonyl)-L-histidine but with a different side chain.
1-(tert-Butoxycarbonyl)-L-phenylalanine: Used in similar applications as a protected amino acid.
Uniqueness
This compound is unique due to its imidazole side chain, which can participate in various biochemical reactions and interactions. This makes it particularly valuable in the study of enzyme mechanisms and protein interactions .
Biological Activity
1-(tert-Butoxycarbonyl)-L-histidine (Boc-L-His) is a protected form of the amino acid histidine, widely utilized in peptide synthesis and various biochemical applications. This article reviews the biological activity of Boc-L-His, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Synthesis and Properties
Boc-L-His is synthesized through the protection of the amino group of L-histidine with a tert-butyloxycarbonyl (Boc) group. This modification enhances the stability and solubility of histidine during peptide synthesis, facilitating the formation of histidine-containing peptides that exhibit significant biological activity. The Boc group can be removed under mild acidic conditions, allowing for the subsequent functionalization of histidine residues in peptides.
Antimicrobial Activity
Research has indicated that Boc-L-His and its derivatives possess antimicrobial properties. A study evaluated various xanthone-conjugated amino acids, including Boc-L-His derivatives, for their in vitro antibacterial and antifungal activities. The results demonstrated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against common pathogens such as Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Boc-L-His Derivatives
Compound | Activity Type | Target Organism | Inhibition Zone (mm) |
---|---|---|---|
7 | Antibacterial | Staphylococcus aureus | 21 ± 2 |
8 | Antifungal | Candida albicans | 24 ± 2 |
9 | Antibacterial | Escherichia coli | 29 ± 1 |
Std | Control | Gentamicin | 33 ± 2 |
Values are means of three determinations with standard deviations.
Anti-inflammatory Activity
In addition to its antimicrobial properties, Boc-L-His has been investigated for anti-inflammatory effects. Studies have shown that certain derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases. The structure-activity relationship indicates that modifications to the histidine backbone can enhance anti-inflammatory activity .
Mechanistic Insights
The biological mechanisms underlying the activity of Boc-L-His are linked to its ability to interact with various biological targets. Molecular docking studies have revealed that Boc-L-His derivatives can bind effectively to bacterial enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV. These interactions lead to inhibition of bacterial growth and suggest a dual mechanism of action .
Case Studies
- In Vivo Efficacy : In a mouse model infected with vancomycin-intermediate Staphylococcus aureus, Boc-L-His derivatives demonstrated significant antibacterial activity, supporting their potential as therapeutic agents against multidrug-resistant infections .
- Peptide Synthesis : Boc-L-His is frequently employed in synthesizing biologically active peptides. For example, peptides containing Boc-L-His have shown enhanced stability and bioactivity in various biological assays, indicating its utility in drug design .
Properties
IUPAC Name |
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-5-7(13-6-14)4-8(12)9(15)16/h5-6,8H,4,12H2,1-3H3,(H,15,16)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYDBIMZBSHUFH-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551713 | |
Record name | 1-(tert-Butoxycarbonyl)-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46924-53-2 | |
Record name | 1-(tert-Butoxycarbonyl)-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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